2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure incorporating a pyrrolidine ring, a chlorinated propanone moiety, and a hydroxy-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 2-pyrrolidinone, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Oxane Ring: The oxane ring can be synthesized separately and then functionalized with a hydroxy group at the 4-position and a methyl group at the 4-position.
Chlorination and Coupling: The chlorinated propanone moiety is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride. The final coupling step involves linking the chlorinated propanone with the pyrrolidine and oxane rings under controlled conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the oxane ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The chlorinated propanone moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the propanone moiety can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the hydroxy and chlorinated groups could facilitate binding to active sites or influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of propanone.
2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
The unique combination of the pyrrolidine ring, oxane ring, and chlorinated propanone moiety in 2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one provides distinct chemical properties and potential reactivity that may not be present in similar compounds. This uniqueness can be leveraged in designing specific reactions or studying particular biological pathways.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO3/c1-9(14)12(16)15-6-3-4-11(15)10-8-18-7-5-13(10,2)17/h9-11,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYJTXCNNJZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2COCCC2(C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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